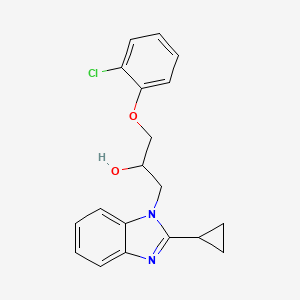

1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol

Beschreibung

This compound features a propan-2-ol backbone substituted with a 2-chlorophenoxy group and a 2-cyclopropyl-benzimidazole moiety. Its molecular formula is C21H22ClN2O2 (molecular weight: 366.87 g/mol).

Eigenschaften

IUPAC Name |

1-(2-chlorophenoxy)-3-(2-cyclopropylbenzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c20-15-5-1-4-8-18(15)24-12-14(23)11-22-17-7-3-2-6-16(17)21-19(22)13-9-10-13/h1-8,13-14,23H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETAEDPCXMNEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach might include:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base to form the cyclopropyl-substituted benzimidazole.

Attachment of the chlorophenoxy group: This can be done through nucleophilic substitution reactions where the benzimidazole derivative reacts with 2-chlorophenol.

Formation of the propanol linkage: The final step could involve the reaction of the intermediate with epichlorohydrin followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole ketones, while reduction could produce benzimidazole alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, as well as fungal pathogens . The specific structure of 1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol may enhance its efficacy compared to other derivatives.

Anticancer Properties

The benzimidazole core is associated with anticancer activity. Preliminary studies suggest that modifications to this core can lead to enhanced cytotoxicity against cancer cell lines. The cyclopropyl group may also contribute to the compound's ability to modulate biological pathways involved in cancer progression .

Structure-Activity Relationship Studies

Research on similar compounds has established a relationship between structural features and biological activity. The substitution patterns on the benzimidazole ring and the presence of the chlorophenoxy group are critical in determining the compound's pharmacological profile .

Herbicidal Activity

The chlorophenoxy group is known for its herbicidal properties, particularly in selective herbicides. Compounds like this compound may be evaluated for their ability to inhibit specific weed species while minimizing damage to crops. Field studies could provide insights into its effectiveness as a bioactive agent in agricultural settings .

Pesticide Development

Given its potential antimicrobial properties, this compound could be explored as a component in pesticide formulations. Its dual action against pests and pathogens could enhance crop protection strategies, making it a candidate for further investigation in agrochemical research .

Enzyme Inhibition Studies

The unique structure of this compound may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. Such studies could lead to the identification of new therapeutic targets for drug development .

Molecular Docking Studies

Molecular docking simulations can be employed to predict the binding affinity of this compound with various biological targets. This computational approach can guide experimental validation and optimize the design of more potent derivatives .

Case Study 1: Antimicrobial Efficacy

In vitro studies have demonstrated that derivatives similar to this compound show promising antimicrobial activity against resistant strains of bacteria. These findings suggest that further development could lead to novel antibiotics.

Case Study 2: Agricultural Trials

Field trials assessing the herbicidal efficacy of compounds with similar structures have shown effective weed control without significant phytotoxicity on crops. This highlights the potential for developing new herbicides based on the chlorophenoxy motif.

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets would depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

*Estimated based on cyclopropyl and chlorophenoxy contributions.

Key Observations:

- Chlorophenoxy (target compound) vs. 3,5-dimethylphenoxy (D510-1259): The electron-withdrawing Cl atom may enhance electrophilic interactions with receptors, while methyl groups increase hydrophobicity .

- logP Trends : The target compound’s logP (~5.0) is higher than Nadolol’s (0.9), suggesting better membrane permeability but lower aqueous solubility .

Biologische Aktivität

The compound 1-(2-chlorophenoxy)-3-(2-cyclopropyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A 2-chlorophenoxy group, which may enhance its lipophilicity and biological interactions.

- A cyclopropyl moiety attached to a benzimidazole , which is known for various pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that derivatives of benzimidazole compounds exhibit antimicrobial properties. The presence of the chlorophenoxy group may enhance this activity by improving the compound's interaction with microbial cell membranes.

2. Anticancer Properties

Benzimidazole derivatives have been studied for their anticancer potential. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

3. Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit enzymes related to cancer metabolism, thereby slowing tumor growth.

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on similar benzimidazole derivatives demonstrated significant anticancer activity against breast cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death (apoptosis) .

Another investigation focused on the antimicrobial properties revealed that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.